molecular formula CH7N2O5P B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No. B1195089
CAS RN: 4401-74-5
M. Wt: 158.05 g/mol
InChI Key: DZHMRSPXDUUJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04169882

Procedure details

Referring now more specifically to the FIGURE, 3 represents any vessel suitable for containing the reaction mixture. Urea phosphate 2, oxalic acid 1, and water in the form of dilute phosphoric acid 4 are fed to reactor 3 to form a slurry of urea oxalate in purified phosphoric acid. The slurry is fed via line 5 to cooler 6 and then via line 7 to filtering and washing apparatus 8. The filtrate is purified phosphoric acid and it is withdrawn via line 9 as product. The urea oxalate filter cake is washed with water via line 10 to recover the adhering phosphoric acid. The filtrate from the washing step is dilute phosphoric acid which is recycled to reactor 3 via line 4. The urea oxalate filter cake from apparatus 8 is fed via line 11 to reactor 12 where it is heated to thermally decompose it into oxamide and urea with the expulsion of water and carbon dioxide. Or, if desired, part or all of the urea oxalate filter cake from apparatus 8 is fed via line 13 to reactor 15 where it is neutralized with ammonia fed via line 14 to produce a mixture of urea and ammonium oxalate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(O)(O)(O)=O.[NH2:6][C:7]([NH2:9])=[O:8].[C:10]([OH:15])(=[O:14])[C:11]([OH:13])=[O:12].O>P(=O)(O)(O)O>[C:10]([OH:15])(=[O:14])[C:11]([OH:13])=[O:12].[NH2:6][C:7]([NH2:9])=[O:8] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
for containing the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)O)(=O)O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.